molecular formula C11H13FN2 B2720196 [3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287315-19-7

[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No. B2720196
CAS RN: 2287315-19-7
M. Wt: 192.237
InChI Key: DWVZZHJNUAJRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a chemical compound that has been studied for its potential therapeutic applications. The compound has been synthesized and studied in various scientific research studies.

Mechanism of Action

The mechanism of action of [3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood. In the scientific research study by Zhang et al. (2013), the compound was found to induce apoptosis (cell death) in cancer cells by activating the mitochondrial pathway. In the scientific research study by Wang et al. (2014), the compound was found to inhibit the production of inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In the scientific research study by Zhang et al. (2013), the compound was found to induce apoptosis in cancer cells and inhibit tumor growth in vivo. In the scientific research study by Wang et al. (2014), the compound was found to have anti-inflammatory activity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of [3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is its potential therapeutic applications. The compound has been found to have anti-tumor and anti-inflammatory activity in various scientific research studies. One limitation of the compound is that its mechanism of action is not fully understood. Further scientific research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.

Future Directions

There are many future directions for scientific research on [3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One future direction is to further study the compound's mechanism of action. Understanding the compound's mechanism of action could lead to the development of more effective therapeutic applications. Another future direction is to study the compound's potential for use in combination therapy with other anti-cancer or anti-inflammatory drugs. Finally, further scientific research is needed to study the compound's toxicity and potential side effects.

Synthesis Methods

[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can be synthesized using a method described in a scientific research paper by Zhang et al. (2013). The synthesis involves reacting 2-fluorobenzaldehyde with bicyclo[1.1.1]pentan-1-amine in the presence of potassium tert-butoxide and then reacting the resulting compound with hydrazine hydrate.

Scientific Research Applications

[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been studied for its potential therapeutic applications. In a scientific research study by Zhang et al. (2013), the compound was found to have anti-tumor activity in vitro against various cancer cell lines. The compound was also found to inhibit the growth of tumors in vivo in a mouse xenograft model. In another scientific research study by Wang et al. (2014), the compound was found to have anti-inflammatory activity in vitro and in vivo.

properties

IUPAC Name

[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c12-9-4-2-1-3-8(9)10-5-11(6-10,7-10)14-13/h1-4,14H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVZZHJNUAJRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NN)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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